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molecular formula C12H11NO3 B1346631 4-(1,3-Dioxoisoindolin-2-YL)butanal CAS No. 3598-60-5

4-(1,3-Dioxoisoindolin-2-YL)butanal

Cat. No. B1346631
M. Wt: 217.22 g/mol
InChI Key: WMXADABRNBNSJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05710159

Procedure details

Oxalyl Chloride (4.01 ml; 46 mmol) in 90 ml dichloromethane was cooled at -78° C. in a dry ice-acetone bath. Dimethylsulfoxide (4.26 ml; 60 mmol) in 22 ml dichloromethane was then added dropwise and the mixture stirred at -78° C. for 30 minutes. N-(4-Hydroxybutyl)phthalimide (9.108 g; 41.5 mmol) in 45 ml dichloromethane was then added and the mixture stirred in the -78° C. bath for 45 minutes. The mixture was then warmed in a 0° C. ice bath and stirred for one hour. Triethylamine (23 g; 230 mmol) in 23 ml dichloromethane was then added and the stirred for an additional 30 minutes. The mixture was worked up by washing with water. The organic layer was separated, dried (MgSO4), filtered, concentrated and the residue purified by flash chromatography; 200 g silica gel column using 1:3 ethyl acetate:Hexane to provide N-(4-oxobutyl)phthalimide as a white solid (7.469 g; 82.8% yield). 1 H NMR (300 MHz, CDCl3): 2.023 (m, 2H); 2.546 (dt, 2H, J1 =7.324 Hz, J2 =1.098 Hz); 3.749 (t, 2H, J=6.958 Hz); 7.734 (m, 2H); 7.845 (m, 2H); 9.777 (t, 1H, J=1.099 Hz).
Quantity
4.01 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
4.26 mL
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
solvent
Reaction Step Two
Quantity
9.108 g
Type
reactant
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Three
Quantity
23 g
Type
reactant
Reaction Step Four
Quantity
23 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[OH:11][CH2:12][CH2:13][CH2:14][CH2:15][N:16]1[C:20](=[O:21])[C:19]2=[CH:22][CH:23]=[CH:24][CH:25]=[C:18]2[C:17]1=[O:26].C(N(CC)CC)C>ClCCl>[O:11]=[CH:12][CH2:13][CH2:14][CH2:15][N:16]1[C:20](=[O:21])[C:19]2=[CH:22][CH:23]=[CH:24][CH:25]=[C:18]2[C:17]1=[O:26]

Inputs

Step One
Name
Quantity
4.01 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
90 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
4.26 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
22 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
9.108 g
Type
reactant
Smiles
OCCCCN1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
45 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
23 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
23 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at -78° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred in the -78° C. bath for 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then warmed in a 0° C. ice bath
STIRRING
Type
STIRRING
Details
stirred for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the stirred for an additional 30 minutes
Duration
30 min
WASH
Type
WASH
Details
by washing with water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=CCCCN1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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